

Unraveling the Intricacies of Capistruin: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Capistruin
Cat. No.:	B1577615

[Get Quote](#)

For Immediate Release

MARBURG, Germany – December 17, 2025 – For researchers, scientists, and drug development professionals vested in the discovery of novel antimicrobial agents, a comprehensive understanding of the lasso peptide **Capistruin** is paramount. This technical guide delves into the core structural and functional aspects of **Capistruin**, presenting a consolidation of pivotal data and experimental methodologies.

Core Structure and Physicochemical Properties

Capistruin, a ribosomally synthesized and post-translationally modified peptide from *Burkholderia thailandensis* E264, is a member of the lasso peptide family, characterized by a unique knotted structure.^{[1][2][3]} This architecture consists of a 9-amino acid N-terminal macrolactam ring and a 10-amino acid C-terminal tail threaded through the ring and sterically hindered from unthreading.^{[1][4]} The isopeptide linkage is formed between the α -amino group of the N-terminal Glycine (Gly1) and the β -carboxyl group of Aspartic acid at position 9 (Asp9).^[3]

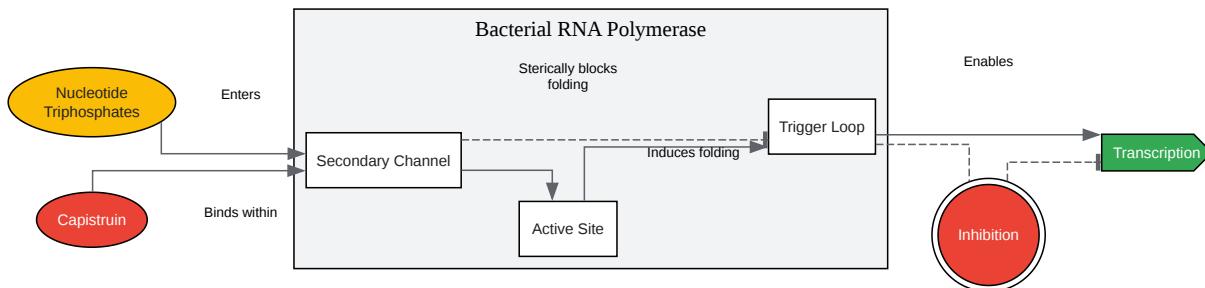
The mature **Capistruin** peptide is composed of 19 amino acids.^[4] Its distinct structure confers remarkable stability against proteases and harsh environmental conditions.

Property	Value	Source
Amino Acid Sequence	GTPGFQTPDARVISRFGFN	NovoPro Bioscience Inc.
Molecular Formula	C ₉₃ H ₁₃₇ N ₂₇ O ₂₆	NovoPro Bioscience Inc.
Molecular Weight	2049.24 Da	NovoPro Bioscience Inc.
Isopeptide Bond	Gly1 (α-NH ₂) - Asp9 (β-COOH)	[3]
Ring Size	9 amino acids	[1][4]
Tail Length	10 amino acids	[1][4]
Producing Organism	Burkholderia thailandensis E264	[1]

Antimicrobial Activity

Capistruin exhibits potent antimicrobial activity, primarily against closely related *Burkholderia* and *Pseudomonas* species.[5] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for gene transcription.[1][3] While **Capistruin** is a powerful inhibitor of RNAP, it is noteworthy that its whole-cell activity against some strains, such as *E. coli*, is less potent compared to other RNAP-inhibiting lasso peptides like Microcin J25, suggesting differences in cellular uptake or efflux mechanisms.[1]

Table of Minimum Inhibitory Concentrations (MICs):


Specific MIC values for **Capistruin** against a comprehensive panel of bacterial strains are not readily available in the public domain. The following represents a qualitative summary of its known activity spectrum.

Bacterial Species	Activity Level	Source
<i>Burkholderia</i> spp.	High	[5]
<i>Pseudomonas</i> spp.	High	[5]
<i>Escherichia coli</i>	Moderate	[1]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Capistruin exerts its antimicrobial effect by targeting the bacterial RNA polymerase.[1][3] The lasso peptide binds within the secondary channel of RNAP, a crucial passage for nucleotide triphosphates (NTPs) to access the enzyme's active site.[6] By occupying this channel, **Capistruin** sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalysis of phosphodiester bond formation during transcription.[6]

Interestingly, the binding site of **Capistruin** on RNAP overlaps with but is not identical to that of another well-characterized lasso peptide, Microcin J25.[6] **Capistruin** binds further from the RNAP active site, and its inhibitory mechanism is characterized as partially noncompetitive with respect to NTPs.[6] This indicates that while it obstructs the transcription machinery, it does not directly compete with NTPs for binding to the active site.[6]

[Click to download full resolution via product page](#)

Figure 1. Signaling pathway of **Capistruin**'s inhibition of bacterial RNA polymerase.

Experimental Protocols

Fermentation and Isolation of Capistruin

Capistruin is produced by *Burkholderia thailandensis* E264 through fermentation. The following protocol outlines a method for its isolation and purification:

- Fermentation: *B. thailandensis* E264 is cultured in a suitable medium, such as M20, at 37°C to an optimal cell density.
- Solid-Phase Extraction: The culture supernatant is harvested and applied to an Amberlite XAD-16 resin. The resin is washed with water to remove salts and other polar impurities.
- Elution: **Capistruin** is eluted from the resin using methanol.
- Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC for purification.
 - Column: A C18 column is typically used.
 - Solvents: A gradient of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA) or formic acid, is employed.
 - Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
 - Fraction Collection: Fractions corresponding to the **Capistruin** peak are collected.

Figure 2. General workflow for the isolation and purification of **Capistruin**.

Structural Elucidation

The unique lasso structure of **Capistruin** is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI-MS): Used to determine the accurate molecular weight of the purified peptide.
 - Tandem MS (MS/MS): Provides fragmentation data that helps to confirm the amino acid sequence and the presence of the isopeptide bond.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the proton environment in the molecule.

- 2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for the complete assignment of all proton and carbon signals and for determining the three-dimensional structure of the peptide. NOESY (Nuclear Overhauser Effect Spectroscopy) data is particularly important for identifying through-space proximities between protons, which helps to define the folded structure, including the threading of the tail through the ring.

Biosynthesis

The biosynthesis of **Capistruin** is governed by a dedicated gene cluster, designated cap. This cluster typically includes:

- capA: Encodes the precursor peptide, which includes an N-terminal leader sequence that is cleaved off during maturation.
- capB and capC: Encode enzymes responsible for the post-translational modifications, including the cleavage of the leader peptide and the formation of the macrolactam ring.
- capD: Often encodes a protein that confers immunity to the producing organism.

This technical guide provides a foundational understanding of **Capistruin**'s structure, antimicrobial activity, and the experimental approaches used for its study. Further research into this and other lasso peptides holds significant promise for the development of new and robust therapeutic agents to combat antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The antibacterial threaded-lasso peptide capistruin inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antibacterial threaded-lasso peptide capistruin inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and capistruin (Journal Article) | OSTI.GOV [osti.gov]
- 6. pnas.org [pnas.org]
- To cite this document: BenchChem. [Unraveling the Intricacies of Capistruin: A Technical Guide to its Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577615#what-is-the-structure-of-capistruin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com